molecular formula C13H10ClNO2S B8343733 3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

Cat. No.: B8343733
M. Wt: 279.74 g/mol
InChI Key: PGCAJJQAYBIIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H10ClNO2S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

methyl 3-(5-chloropyridin-2-yl)sulfanylbenzoate

InChI

InChI=1S/C13H10ClNO2S/c1-17-13(16)9-3-2-4-11(7-9)18-12-6-5-10(14)8-15-12/h2-8H,1H3

InChI Key

PGCAJJQAYBIIKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dimethylformamide (7.0 mL) solution of 3-mercapto-benzoic acid methyl ester (600 mg, 3.5 mmol) was added potassium t-butoxide (500 mg, 4.0 mmol). Upon stirring the reaction at room temperature for 15 min, 2-bromo-5-chloro-pyridine (700 mg, 3.5 mmol) was added. The reaction was stirred at room temperature for 15 h. Crude reaction mass was added to water, aqueous layer was acidified to pH 4.0 and product was extracted with ethyl acetate to give 3-(5-chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester (780 mg).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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